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molecular formula C10H10N2O3 B1267833 ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate CAS No. 41120-23-4

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Cat. No. B1267833
M. Wt: 206.2 g/mol
InChI Key: LOMOPJCGTDGQBS-UHFFFAOYSA-N
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Patent
US08791148B2

Procedure details

A mixture of 11.0 g (39.5 mmol) of diethyl 2-oxobenzimidazole-1,3-dicarboxylate (III), 5.30 g (39.5 mmol) of 2-hydroxybenzimidazole and 6.55 g (47.4 mmol) of potassium carbonate in acetonitrile (200 ml) was heated under reflux with vigorous stirring for 2 h. Most of the solvent was then removed in vacuo, and the residue was mixed with 150 ml of 1N hydrochloric acid. The solid residue was filtered, washed with water, dried in vacuo and recrystallized from toluene.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6](C(OCC)=O)[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]1[C:16]([O:18][CH2:19][CH3:20])=[O:17].OC1NC2C=CC=CC=2N=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[O:1]=[C:2]1[N:3]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:4]2[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=2[NH:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
O=C1N(C2=C(N1C(=O)OCC)C=CC=C2)C(=O)OCC
Name
Quantity
5.3 g
Type
reactant
Smiles
OC=1NC2=C(N1)C=CC=C2
Name
Quantity
6.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Most of the solvent was then removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was mixed with 150 ml of 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The solid residue was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1NC2=C(N1C(=O)OCC)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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